molecular formula C13H12O6 B8317399 Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate

Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate

Cat. No. B8317399
M. Wt: 264.23 g/mol
InChI Key: BHAVJIWZIRSEHR-UHFFFAOYSA-N
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Patent
US05817653

Procedure details

A mixture of piperonal (15.0 g, 0.1 mol), dimethyl malonate (13.4 g, 0.1 mol), acetic acid (0.32 g, 5.3 mmol) and piperidine (0.43 g, 5.0 mmol) in benzene (200 ml) was stired and refluxed for 6 h with azeotropic distillation of H2O. The solvent was then removed at reduced pressure and the residue dissolved in ethyl acetate (100 ml). This solution was then extracted with 5% HCl (1X, 50 ml), then 5% Na2 CO3 (1X, 50 ml) followed by extraction with saturated aqueous NaCl (1x, 50 ml). The organic layer was dried (MgSO4), filtered and the solvent removed at reduced pressure to give a clear light oil (22.4 g) which solidified in part on standing. The oil was removed (by pipet) and the residual solid (18.3 g) recrystallized from ethanol (1X) to give 14.6 g (55%) of (a) as a crystalline white solid; mp 77°-74°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15].O>C1C=CC=CC=1.C(O)(=O)C.N1CCCCC1>[CH3:17][O:16][C:14](=[O:15])[C:13](=[CH:7][C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1)[C:12]([O:19][CH3:20])=[O:18]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
13.4 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.32 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
0.43 g
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
This solution was then extracted with 5% HCl (1X, 50 ml)
EXTRACTION
Type
EXTRACTION
Details
5% Na2 CO3 (1X, 50 ml) followed by extraction with saturated aqueous NaCl (1x, 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)OC)=CC1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.